1-(5-Methylpyridin-2-YL)piperidin-4-OL
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Overview
Description
1-(5-Methylpyridin-2-YL)piperidin-4-OL is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a piperidine ring substituted with a 5-methylpyridin-2-yl group and a hydroxyl group at the 4-position. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 5-methyl-2-pyridinecarboxaldehyde with piperidine followed by reduction and cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(5-Methylpyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the pyridine moiety.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methylpyridin-2-YL)piperidin-4-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The piperidine ring and the pyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(5-Methylpyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1-(5-Methylpyrazin-2-yl)piperidin-4-ol: Contains a pyrazine ring, offering different electronic properties.
2-Amino-4-(1-piperidine)pyridine derivatives: Used as kinase inhibitors, showcasing different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-(5-Methylpyridin-2-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a 5-methylpyridine moiety and a hydroxyl group. This structural configuration contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring facilitates binding through hydrogen bonding, while the methyl group on the pyridine enhances lipophilicity, potentially improving membrane permeability.
Biological Activities
- Antitumor Activity : Research indicates that derivatives of pyridine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly inhibit cell growth in HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentration levels for inducing cytotoxicity .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Binding assays have shown that certain derivatives can interact with tau proteins implicated in neurodegenerative diseases like Alzheimer’s, suggesting a role in modulating tau aggregation .
- Antimicrobial Activity : Some studies suggest that compounds related to this compound possess antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of pyridine derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines. The compound demonstrated an IC50 value of 0.058 µM against the HeLa cell line, indicating potent activity .
Case Study 2: Neurodegenerative Disease Modulation
A study focused on binding interactions in post-mortem brain tissues from Alzheimer's patients found that similar compounds exhibited effective binding affinities (Kd values around 4 nM), suggesting potential therapeutic roles in managing tauopathies .
Comparative Analysis
Compound | Antiproliferative IC50 (µM) | Binding Affinity (Kd, nM) | Notes |
---|---|---|---|
This compound | 0.058 | 4.0 | Effective against HeLa cells |
Z3777013540 | N/A | 5.1 | Potential tau binding ligand |
Other Pyridine Derivatives | Varies | Varies | General trend shows improved activity with -OH groups |
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQHLVDKECTGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671451 |
Source
|
Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158181-84-1 |
Source
|
Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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